molecular formula C11H22N2O2 B14050473 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea

1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea

Cat. No.: B14050473
M. Wt: 214.30 g/mol
InChI Key: FTEKINLYIPWVOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is an organic compound featuring a tert-butyl group and a hydroxycyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea typically involves the reaction of tert-butyl isocyanate with 3-hydroxycyclohexylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The urea moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce different alcohol derivatives.

Scientific Research Applications

1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, while the urea moiety can interact with enzymes and receptors. These interactions can modulate various biological processes, making the compound of interest for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tert-butyl)-3-(3-hydroxyphenyl)urea
  • 1-(Tert-butyl)-3-(3-hydroxypropyl)urea
  • 1-(Tert-butyl)-3-(3-hydroxybenzyl)urea

Uniqueness

1-(Tert-butyl)-3-(3-hydroxycyclohexyl)urea is unique due to the presence of the hydroxycyclohexyl moiety, which imparts distinct structural and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

1-tert-butyl-3-(3-hydroxycyclohexyl)urea

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)13-10(15)12-8-5-4-6-9(14)7-8/h8-9,14H,4-7H2,1-3H3,(H2,12,13,15)

InChI Key

FTEKINLYIPWVOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1CCCC(C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.